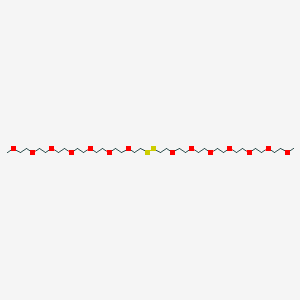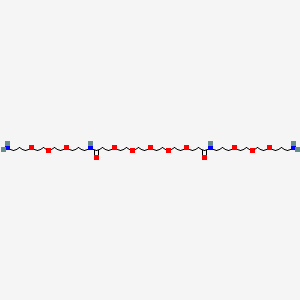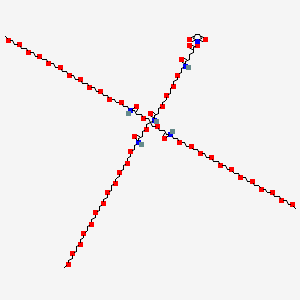![molecular formula C41H77N5O20 B6363016 HOOC-dPEG(4)-[PEG(12)-OMe]3 CAS No. 1334178-04-9](/img/structure/B6363016.png)
HOOC-dPEG(4)-[PEG(12)-OMe]3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C104H203N5O50 and a molecular weight of 2323.7 g/mol. The structure consists of a carboxyl group (HOOC) attached to a dPEG(4) chain, which is further linked to three PEG(12)-OMe chains. This unique structure imparts the compound with distinct properties that make it valuable in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HOOC-dPEG(4)-[PEG(12)-OMe]3 typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group (HOOC) is activated using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling with dPEG(4): The activated carboxyl group is then coupled with a dPEG(4) chain under mild conditions, typically in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
Attachment of PEG(12)-OMe Chains: The dPEG(4) chain is further reacted with PEG(12)-OMe chains using similar coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation and Coupling: Large quantities of the carboxyl group and dPEG(4) are activated and coupled in industrial reactors.
Purification: The product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
HOOC-dPEG(4)-[PEG(12)-OMe]3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in aqueous solution at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol at low temperatures.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) in an organic solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with fewer oxygen atoms.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
HOOC-dPEG(4)-[PEG(12)-OMe]3 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and other industrial materials.
Mechanism of Action
The mechanism of action of HOOC-dPEG(4)-[PEG(12)-OMe]3 involves its interaction with molecular targets through its functional groups. The carboxyl group (HOOC) can form covalent bonds with amine groups on biomolecules, while the PEG chains provide steric stabilization and solubility. This allows the compound to enhance the stability and bioavailability of therapeutic agents, making it an effective component in drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
HOOC-dPEG(4)-[PEG(8)-OMe]3: Similar structure but with shorter PEG chains.
HOOC-dPEG(6)-[PEG(12)-OMe]3: Similar structure but with a longer dPEG chain.
HOOC-dPEG(4)-[PEG(12)-OH]3: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness
HOOC-dPEG(4)-[PEG(12)-OMe]3 is unique due to its specific combination of dPEG(4) and PEG(12)-OMe chains, which provide an optimal balance of stability, solubility, and reactivity. This makes it particularly valuable in applications where these properties are crucial, such as in drug delivery and biomolecule modification.
Properties
CAS No. |
1334178-04-9 |
|---|---|
Molecular Formula |
C41H77N5O20 |
Molecular Weight |
960.1 g/mol |
IUPAC Name |
5-[2-[2-[2-[2-[3-[[1,3-bis[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]-2-[[3-[2-(2-hydroxyethoxy)ethylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C41H77N5O20/c47-12-23-58-19-8-43-36(51)4-16-64-32-41(33-65-17-5-37(52)44-9-20-59-24-13-48,34-66-18-6-38(53)45-10-21-60-25-14-49)46-39(54)7-15-57-26-28-62-30-31-63-29-27-61-22-11-42-35(50)2-1-3-40(55)56/h47-49H,1-34H2,(H,42,50)(H,43,51)(H,44,52)(H,45,53)(H,46,54)(H,55,56) |
InChI Key |
CSABQEWMYVJCPT-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)(COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)O |
Canonical SMILES |
C(CC(=O)NCCOCCOCCOCCOCCC(=O)NC(COCCC(=O)NCCOCCO)(COCCC(=O)NCCOCCO)COCCC(=O)NCCOCCO)CC(=O)O |
Related CAS |
1334178-04-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


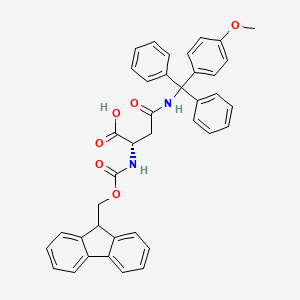
![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(4-methoxyphenyl)-diphenylmethyl]imidazol-4-yl]propanoic acid](/img/structure/B6362952.png)
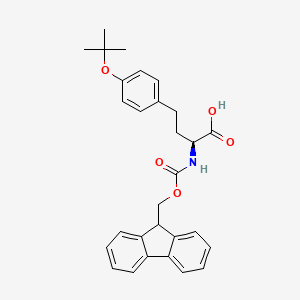
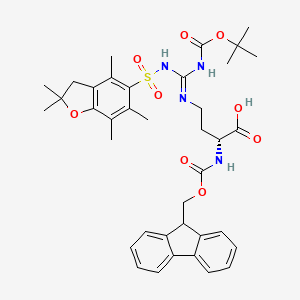
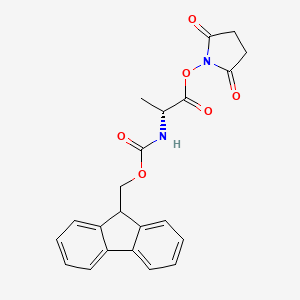
![tert-butyl N-[2-(2-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B6362988.png)
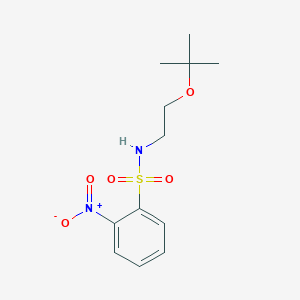
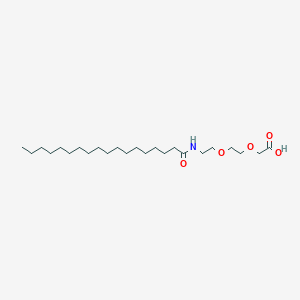
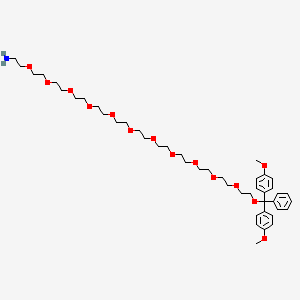

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)
